(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine
Overview
Description
(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine is a complex organic compound that features a combination of imidazo[1,2-a]pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde and 3-(trifluoromethyl)phenylmethanamine under basic conditions. The reaction is often carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine: Unique due to its specific combination of functional groups and structural features.
Bis(2-ethylhexyl) terephthalate: Another complex organic compound with different applications and properties.
Compounds from Knoevenagel Condensation: Similar in terms of synthetic methodology but differ in structure and applications.
Uniqueness
This compound stands out due to its unique structural features, which confer specific chemical reactivity and potential biological activity. Its combination of imidazo[1,2-a]pyridine and phenyl groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O/c1-15-9-10-30-20(22(29-21(30)11-15)17-5-7-19(24)8-6-17)13-28-31-14-16-3-2-4-18(12-16)23(25,26)27/h2-13H,14H2,1H3/b28-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQBBQYUKFZLBF-XODNFHPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=NOCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=N/OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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